
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both a nitrofuran and a pyrazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and antifungal agent. The presence of the nitrofuran moiety is known to impart biological activity, making this compound a valuable subject for research.
Métodos De Preparación
The synthesis of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Nitration of Furan Derivatives:
Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often involves cyclization reactions under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the nitrofuran derivative with the pyrazole ring, typically through a condensation reaction.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of nitrofuran derivatives and their effects on cellular processes.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds, which can be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile involves the interaction of the nitrofuran moiety with cellular components. The nitro group is reduced to reactive intermediates that can form covalent bonds with nucleophilic sites in proteins and DNA. This leads to the inhibition of essential cellular processes and ultimately cell death . The compound targets various molecular pathways, including the formation of reactive oxygen species and disruption of membrane integrity .
Comparación Con Compuestos Similares
1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be compared with other nitrofuran derivatives, such as:
5-Nitrofuran-2-carbaldehyde: This compound is a precursor in the synthesis of various nitrofuran derivatives and shares similar biological activity.
2-Acetyl-5-nitrofuran: This compound is used in the synthesis of other heterocyclic compounds and has similar antimicrobial properties.
N-(5-acetyl-2-nitrofuran-3-yl)acetamide:
The uniqueness of this compound lies in its combined nitrofuran and pyrazole structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61620-61-9 |
|---|---|
Fórmula molecular |
C10H8N4O3 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
1-ethyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3 |
Clave InChI |
UXXZVHXITJCALL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Benzo[d]thiazol-2-yl)-3-methylisoxazole](/img/structure/B12871402.png)
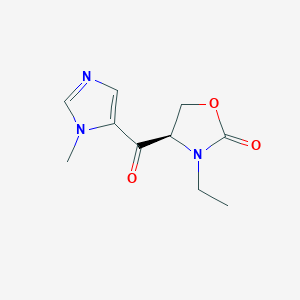
-, (SP-4-3)-](/img/structure/B12871410.png)
![2-Bromo-6-(methylthio)benzo[d]oxazole](/img/structure/B12871416.png)
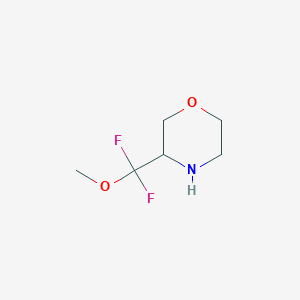
![[1,2,4]Triazolo[3,4-a][2,7]naphthyridine-3-carboxylic acid](/img/structure/B12871423.png)
![1-(5-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871427.png)
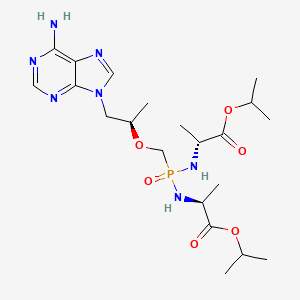

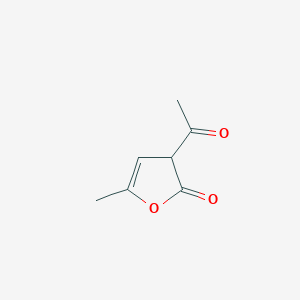
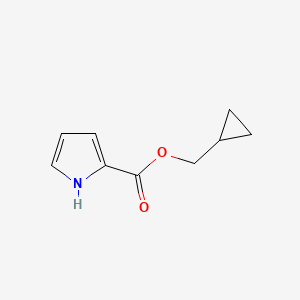
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
![2,6-Dibromobenzo[d]oxazole](/img/structure/B12871474.png)
